molecular formula C9H11ClN2O3 B3024754 6-Chloro-7-(hydroxymethyl)-3,3-dimethyl-2H-(1,3)oxazolo(2,3-b)pyrimidin-5-one CAS No. 34138-55-1

6-Chloro-7-(hydroxymethyl)-3,3-dimethyl-2H-(1,3)oxazolo(2,3-b)pyrimidin-5-one

Cat. No.: B3024754
CAS No.: 34138-55-1
M. Wt: 230.65 g/mol
InChI Key: LUSXCJNTKHZVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-7-(hydroxymethyl)-3,3-dimethyl-2H-(1,3)oxazolo(2,3-b)pyrimidin-5-one is a synthetically versatile oxazolopyrimidinone derivative of significant interest in medicinal and agrochemical research. This compound features a fused heterocyclic core structure, a reactive chlorine substituent, and a hydroxymethyl group, making it a valuable building block for further chemical exploration and derivatization . Compounds within the oxazolo- and thiazolo-pyrimidinone family are frequently investigated for their diverse biological activities. Research into analogous structures has shown potential for immunomodulatory and anticancer effects, positioning them as valuable scaffolds for developing new therapeutic agents . Furthermore, related metabolites of commercial herbicides, such as 6-chloro-2,3-dihydro-7-hydroxymethyl-3,3-dimethyl-5H-oxazolo(3,2-a)pyrimidin-5-one, highlight the relevance of this chemical class in agricultural science . The presence of the hydroxymethyl group offers a handle for further synthetic modification, allowing researchers to create a library of derivatives for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

6-chloro-7-(hydroxymethyl)-3,3-dimethyl-2H-[1,3]oxazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c1-9(2)4-15-8-11-5(3-13)6(10)7(14)12(8)9/h13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSXCJNTKHZVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=NC(=C(C(=O)N21)Cl)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187720
Record name 6-Chloro-7-(hydroxymethyl)-3,3-dimethyl-2H-(1,3)oxazolo(2,3-b)pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34138-55-1
Record name 6-Chloro-7-(hydroxymethyl)-3,3-dimethyl-2H-(1,3)oxazolo(2,3-b)pyrimidin-5-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034138551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-7-(hydroxymethyl)-3,3-dimethyl-2H-(1,3)oxazolo(2,3-b)pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-(hydroxymethyl)-3,3-dimethyl-2H-(1,3)oxazolo(2,3-b)pyrimidin-5-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazolo-pyrimidine core, followed by the introduction of the chloro and hydroxymethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-(hydroxymethyl)-3,3-dimethyl-2H-(1,3)oxazolo(2,3-b)pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro substituent can be reduced to form a hydrogenated derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-7-(hydroxymethyl)-3,3-dimethyl-2H-(1,3)oxazolo(2,3-b)pyrimidin-5-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-7-(hydroxymethyl)-3,3-dimethyl-2H-(1,3)oxazolo(2,3-b)pyrimidin-5-one involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The oxazolo-pyrimidine core can also participate in π-π stacking interactions, further influencing its biological activity.

Comparison with Similar Compounds

Key Observations :

  • Position 7 Modifications: The target compound’s hydroxymethyl group at position 7 contrasts with the amino group in compound №4 (). Amino-substituted derivatives exhibit stronger cytokinin-like activity, suggesting that electron-donating groups at this position may enhance bioactivity .
  • Chlorine vs. Phenyl Substituents: Chlorine at position 6 (target compound) differs from phenyl groups in compound №2 ().

Triazolo- and Imidazopyrimidinone Derivatives

Triazolo- and imidazopyrimidinones are pharmacologically relevant analogs. Notable examples:

Compound Name Substituents Activity/Notes Source
6-Benzyl-5-chloro[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one Chloro (5), benzyl (6) Structural analog; no reported bioactivity
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyltriazolo[4,5-d]pyrimidin-7(6H)-one Chlorophenoxy (5), isopropyl (6) Crystallographic data reported
6-(3-Chlorobenzyl)-1-(4-chlorophenyl)-7-hydroxyimidazo[1,2-a]pyrimidin-5-one Dichlorophenyl, hydroxy (7) Hydrogen-bonded crystal packing

Key Observations :

  • Chlorine Placement : Chlorine at position 5 () vs. position 6 (target compound) alters electronic properties and steric hindrance, impacting interactions with biological targets.
  • Hydroxy Groups : The hydroxy group at position 7 in ’s compound facilitates hydrogen bonding, a feature absent in the target compound’s hydroxymethyl group, which may reduce polarity .

Cytokinin-like Activity

  • Oxazolopyrimidines: Compound №2 (2,5-diphenyl) and №4 (7-amino) in demonstrated the highest cytokinin-like activity in pumpkin cotyledon assays. The target compound’s hydroxymethyl group likely confers moderate activity compared to №4’s amino group, which directly participates in hydrogen bonding .
  • Oxazoles : Compound №6 (2-tolyl oxazole) in showed comparable activity to oxazolopyrimidines, indicating heterocycle flexibility in agrochemical design.

Pharmacological Potential

  • Triazolopyrimidinones: Compound 32 in (2-amino-6-(3-chlorobenzyl)-5-hexyltriazolo[1,5-a]pyrimidin-7(4H)-one) was synthesized for non-stated pharmacological evaluation, highlighting the therapeutic interest in chloro- and alkyl-substituted derivatives .

Biological Activity

6-Chloro-7-(hydroxymethyl)-3,3-dimethyl-2H-(1,3)oxazolo(2,3-b)pyrimidin-5-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrimidinone core with hydroxymethyl and chlorinated substituents. Its molecular formula is C10H12ClN3O2C_{10}H_{12}ClN_3O_2, and it exhibits significant lipophilicity, which may influence its biological interactions.

Antimicrobial Activity

Research has indicated that this compound displays notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

The compound has been evaluated for its anticancer properties in several cancer cell lines. Studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with the compound at concentrations ranging from 10 to 50 µM resulted in:

  • Inhibition of cell proliferation: A dose-dependent decrease in cell viability was observed.
  • Induction of apoptosis: Flow cytometry analysis revealed an increase in apoptotic cells after treatment.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of DNA Synthesis: The compound appears to interfere with nucleic acid synthesis, thereby inhibiting cell division.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed following treatment, contributing to oxidative stress and subsequent apoptosis in cancer cells.
  • Modulation of Signaling Pathways: It may modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-7-(hydroxymethyl)-3,3-dimethyl-2H-(1,3)oxazolo(2,3-b)pyrimidin-5-one
Reactant of Route 2
6-Chloro-7-(hydroxymethyl)-3,3-dimethyl-2H-(1,3)oxazolo(2,3-b)pyrimidin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.